N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

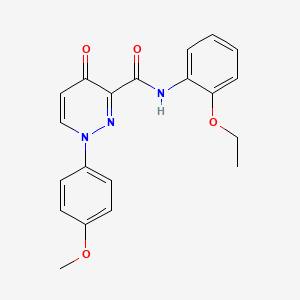

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazinecarboxamide derivative featuring a dihydropyridazine core substituted with a 4-methoxyphenyl group at position 1 and a 2-ethoxyphenyl carboxamide moiety at position 2. Key structural attributes include:

- 1-(4-methoxyphenyl): Enhances electron density and may influence binding interactions.

- N-(2-ethoxyphenyl): Introduces steric bulk and lipophilicity compared to smaller substituents like methoxy or halogens.

- 4-oxo-1,4-dihydropyridazine core: A redox-active scaffold common in inhibitors targeting enzymes such as carbonic anhydrases .

Properties

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O4/c1-3-27-18-7-5-4-6-16(18)21-20(25)19-17(24)12-13-23(22-19)14-8-10-15(26-2)11-9-14/h4-13H,3H2,1-2H3,(H,21,25) |

InChI Key |

IEUMDWYSFWXJMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 2-ethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the dihydropyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives with additional oxygen atoms.

Reduction: Formation of reduced derivatives with hydrogen atoms added.

Substitution: Formation of substituted derivatives with new functional groups attached to the phenyl rings.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, physical properties, and biological activity.

Substituent Variations and Physicochemical Properties

Key Observations :

- Ethoxy vs.

- Halogen Effects : Bromine (e.g., Compound 40) increases molecular weight and may enhance binding via halogen bonding .

- Melting Points : Electron-withdrawing groups (e.g., fluorine in Compound 33) lower melting points compared to bulkier substituents like bromine .

Carbonic Anhydrase Inhibition ()

Pyridazinecarboxamides are known carbonic anhydrase (CA) inhibitors. For example:

- Compound 10d : A sulfonamide-containing analog showed isoform-selective CA inhibition, but structural misassignment in prior studies highlights the need for rigorous NMR validation .

- Target Compound : Lacks a sulfonamide group, suggesting divergent binding modes compared to 10d. The ethoxy group may favor interactions with hydrophobic CA active-site residues.

Screening Hits ()

Derivatives with N-(3-chloro-4-methoxyphenyl) groups (e.g., Compound 4 in ) are prioritized in screening libraries due to balanced solubility and bioactivity. The target compound’s ethoxy group may confer similar advantages .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Potential Applications: The target compound’s structure aligns with kinase or CA inhibitors, warranting further enzymatic assays.

Biological Activity

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 306.35 g/mol

- CAS Number : Not explicitly listed in the provided sources.

The structure features a dihydropyridazine core, which is significant for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit promising anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. The presence of methoxy and ethoxy groups enhances the lipophilicity and bioavailability of the compound, aiding in its cellular uptake.

- Case Studies :

- In vitro studies demonstrated that compounds with similar structures could induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest (source: ).

- Animal models showed significant tumor reduction when treated with related dihydropyridazine derivatives, suggesting a potential for clinical applications (source: ).

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties.

- Activity Against Bacteria : Preliminary studies indicate that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 5 hours |

| Metabolism | Liver (CYP450 enzymes) |

| Excretion | Renal |

These parameters suggest that the compound has favorable pharmacokinetic characteristics, which may enhance its therapeutic efficacy.

Comparative Studies

A comparative analysis with other similar compounds has been conducted to evaluate their biological activities:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo... | 12 µM | 8 µg/mL |

| N-(4-fluorophenyl)-1-(3-methoxyphenyl)-2-oxo... | 15 µM | 10 µg/mL |

| N-(3-chlorophenyl)-1-(2-methylphenyl)-4-thiazole... | 10 µM | 6 µg/mL |

This table illustrates that while this compound shows competitive activity, further optimization may enhance its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.